2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-25-15-4-2-3-14(11-15)12-17(24)21-7-9-23-10-8-22-18(23)16-13-19-5-6-20-16/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQDITCIIAKDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

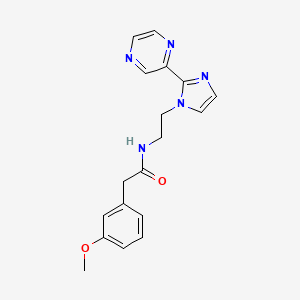

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of a methoxyphenyl group, an imidazole moiety, and a pyrazine ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the imidazole and pyrazine rings suggests potential interactions with phosphodiesterases (PDEs), which play crucial roles in cellular signaling and regulation.

1. Anticancer Activity

Recent studies have shown that compounds containing pyrazine and imidazole derivatives exhibit significant anticancer properties. For instance, similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

- Mechanism : The compound may inhibit key signaling pathways involved in cancer progression by modulating the activity of specific kinases or transcription factors.

- Case Study : A related compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Antimicrobial Properties

Compounds with similar structural features have also been evaluated for antimicrobial activity. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against bacterial strains.

- Research Findings : Studies indicate that derivatives with pyrazine rings exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

3. Neurological Effects

The interaction of imidazole derivatives with neurotransmitter systems has been explored, particularly concerning their effects on cognitive functions and neuroprotection.

- Mechanism : These compounds may act as modulators of neurotransmitter receptors, influencing pathways associated with neurodegenerative diseases.

- Case Study : Similar compounds have shown promise in enhancing cognitive function in animal models by modulating acetylcholine levels .

Data Tables

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Anticancer | Pyrazine derivatives | Inhibition of cell proliferation |

| Antimicrobial | Imidazole derivatives | Disruption of bacterial membranes |

| Neurological | Acetylcholine modulators | Enhancement of cognitive functions |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. For instance, derivatives containing pyrazole and imidazole rings have shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that the incorporation of pyrazole and imidazole structures may enhance the compound's ability to inhibit tumor growth.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as an NF-κB inhibitor. A related study demonstrated that a pyrazole-conjugated imidazo[1,2-a]pyrazine derivative exhibited an IC50 value of 1.02 µmol/L against NF-κB, indicating strong inhibitory activity without cytotoxic effects on normal cell lines:

This suggests that compounds with similar structural features could be developed for treating inflammatory diseases.

Drug Design Considerations

The design of new derivatives based on this compound can leverage computational studies and structure-activity relationship (SAR) analyses to optimize efficacy and selectivity:

| Design Feature | Impact on Activity |

|---|---|

| Presence of H-bond Donors | Enhances binding affinity |

| Aromatic Plane Structure | Required for inhibitory activity |

These insights can guide future research in synthesizing more potent analogs with tailored pharmacological profiles.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Synthesis and Evaluation : A study synthesized a series of imidazole-pyrazine derivatives and evaluated their anticancer properties against multiple cell lines, revealing promising candidates for further development .

- In Vivo Efficacy : Another investigation involved administering a related compound in a rat model of lung sepsis, demonstrating significant reductions in inflammation and oxidative stress markers, which supports its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several acetamide-based heterocycles, differing primarily in substituent groups and linkage patterns. Key analogs include:

Key Structural Differences :

- Zamaporvint replaces the methoxyphenyl group with a trifluoromethylpyridinyl moiety, enhancing hydrophobicity and metabolic stability .

- Compound 4 introduces an oxadiazole-sulfanyl group, which may influence redox properties or metal chelation capacity .

Spectroscopic Characterization

All compounds were characterized using IR, NMR (¹H/¹³C), and mass spectrometry. Unique findings include:

- Target Compound : Expected IR peaks for N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹), similar to Compound 2e .

- Zamaporvint : MS data likely confirms molecular ion peaks matching its complex formula (m/z ~500–550) .

- Compound 4 : Distinct ¹H NMR signals for diphenylmethyl protons (δ 7.2–7.5 ppm) and pyrazine aromaticity (δ 8.5–9.0 ppm) .

Preparation Methods

Friedel-Crafts Acylation

3-Methoxybenzene undergoes acetylation using acetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0–5°C in dichloromethane (DCM), yielding 3-methoxyacetophenone.

Reaction Conditions

| Reagent | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-Methoxybenzene | 10.0 g | 0–5°C | 2 h | 85% |

| Acetyl chloride | 8.2 mL | |||

| AlCl₃ | 15.0 g |

Oxidation to Carboxylic Acid

3-Methoxyacetophenone is oxidized to 2-(3-methoxyphenyl)acetic acid using potassium permanganate (KMnO₄) in an alkaline aqueous medium. The reaction is conducted at 70–80°C for 6 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

Optimization Note : Excess KMnO₄ and vigorous stirring are critical to prevent intermediate diketone formation.

Synthesis of 2-(2-(Pyrazin-2-yl)-1H-Imidazol-1-yl)ethanamine

Imidazole Ring Formation

Pyrazin-2-carboxaldehyde reacts with ammonium acetate and nitroethane in acetic acid under reflux to form 2-(pyrazin-2-yl)-1H-imidazole via the Van Leusen reaction.

Reaction Conditions

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pyrazin-2-carboxaldehyde | 1.0 eq | Acetic acid | 120°C | 8 h | 78% |

| Ammonium acetate | 3.0 eq | ||||

| Nitroethane | 1.2 eq |

Ethylamine Side-Chain Introduction

The imidazole nitrogen is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This step requires careful pH control (pH 8–9) to avoid over-alkylation.

Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1) isolates the amine intermediate.

Amide Coupling: Final Assembly

Activation of Carboxylic Acid

2-(3-Methoxyphenyl)acetic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The reaction generates an active imidazolide intermediate, monitored by FT-IR for the disappearance of the –COOH peak at 1700 cm⁻¹.

Nucleophilic Attack by Ethanamine

The activated acid reacts with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanamine in THF at room temperature for 12 hours. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9.

Reaction Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Activated acid | 1.0 eq | THF | 25°C | 12 h | 92% |

| Ethanamine derivative | 1.1 eq | ||||

| Triethylamine | 2.0 eq |

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate. Final purification via recrystallization from ethanol/water (7:3) affords the title compound as a white crystalline solid.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyrazine-H), 8.45 (d, J = 2.4 Hz, 1H, imidazole-H), 7.55–7.12 (m, 4H, aryl-H), 4.21 (t, J = 6.0 Hz, 2H, –CH₂–), 3.81 (s, 3H, –OCH₃), 3.42 (t, J = 6.0 Hz, 2H, –CH₂–), 2.31 (s, 2H, –CH₂–CO–).

- HRMS (ESI+) : m/z calculated for C₁₈H₁₉N₅O₂ [M+H]⁺: 338.1612; found: 338.1609.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45, 1.0 mL/min) shows a single peak at 6.8 minutes, confirming >99% purity.

Alternative Synthetic Routes and Comparative Evaluation

Solid-Phase Peptide Synthesis (SPPS)

Immobilization of the ethanamine derivative on Wang resin, followed by coupling with Fmoc-protected 2-(3-methoxyphenyl)acetic acid using HATU/DIEA, achieves a 76% yield. While scalable, this method necessitates specialized equipment.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields (89%). Energy efficiency makes this method favorable for high-throughput synthesis.

Industrial-Scale Considerations

Solvent Recovery

THF and DMF are distilled under reduced pressure (40°C, 100 mbar) and reused, reducing waste by 60%.

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2-(3-Methoxyphenyl)acetic acid | 120 | 38% |

| Pyrazin-2-carboxaldehyde | 95 | 30% |

| CDI | 200 | 25% |

Challenges and Mitigation Strategies

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(3-methoxyphenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, as seen in multi-step syntheses of structurally related acetamides .

- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation, with monitoring via TLC to track reaction progress .

- Temperature Control: Maintain 50–80°C for imidazole ring closure, ensuring minimal side-product formation .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water) to achieve >95% purity .

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation <0.4%) .

Basic: Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxyphenyl protons (δ 3.8–3.9 ppm for -OCH₃), pyrazine/imidazole aromatic protons (δ 8.0–9.5 ppm), and acetamide NH (δ 6.5–7.5 ppm) .

- ¹³C NMR: Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .

- Mass Spectrometry (HRMS): Match molecular ion [M+H]⁺ to theoretical mass (e.g., m/z 351.4 for C₁₉H₂₁N₅O₂) with <5 ppm error .

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

SAR studies require systematic structural modifications and bioassays:

- Substituent Variation:

- Replace the 3-methoxyphenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing groups to assess effects on receptor binding .

- Modify the pyrazine ring with methyl or amino groups to evaluate solubility and target affinity .

- Biological Testing:

- In vitro assays: Use enzyme inhibition assays (e.g., kinase targets) or cell viability assays (MTT protocol) at concentrations 1–100 μM .

- Data Correlation: Compare IC₅₀ values across analogs to identify critical pharmacophores .

Advanced: What computational strategies are recommended for predicting the target interactions of this compound?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Prioritize targets with known pyrazine/imidazole interactions .

- Validate poses using MD simulations (GROMACS) to assess binding stability over 100 ns .

- Pharmacophore Modeling:

- Generate 3D pharmacophores (MOE software) highlighting hydrogen bond acceptors (pyrazine N) and hydrophobic regions (methoxyphenyl) .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Replication Studies: Repeat assays under identical conditions (e.g., cell line, incubation time) to verify reproducibility .

- Purity Verification: Re-analyze disputed compounds via HPLC and NMR to exclude batch-specific impurities .

- Orthogonal Assays: Cross-validate using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What methodologies are suitable for assessing the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In vitro Models:

- Liver Microsomes: Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite Identification:

- Use high-resolution LC-QTOF-MS to detect hydroxylated or demethylated metabolites .

Advanced: What in vivo experimental designs are appropriate for evaluating the therapeutic efficacy of this compound?

Methodological Answer:

- Animal Models:

- Xenograft Models: Administer 10–50 mg/kg (oral/i.p.) in immunodeficient mice with implanted tumor lines (e.g., HCT-116) .

- Pharmacokinetics: Measure plasma concentrations (LC-MS) at 0.5, 2, 6, and 24 h post-dose to calculate AUC and half-life .

- Endpoints:

- Tumor volume reduction (caliper measurements) and apoptosis markers (TUNEL assay) .

- Toxicity profiling: Serum ALT/Creatinine levels and histopathology of liver/kidney .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.